1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(E)-1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+ |
InChI Key |
LMRJHGLZTUEMNZ-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Description
The reaction involves the condensation of the acetophenone derivative with DMF-DMA in DMF under reflux. DMF-DMA serves as both a formylating agent and a source of the dimethylamino group, leading to the formation of the enaminone structure via elimination of methanol.
After completion, the reaction mixture is evaporated under reduced pressure to remove solvents and volatile byproducts. The crude product is then purified typically by flash chromatography on silica gel or by precipitation and filtration methods to isolate the pure enaminone.
This method is a variant of the well-established procedure for preparing (E)-3-dimethylamino-1-arylprop-2-en-1-ones, and it has been adapted specifically for fluorinated substrates to maintain high yields and purity.
Detailed Preparation Procedure (Adapted from Procedure A)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-Difluoroacetophenone (5 mmol), DMF-DMA (20 mmol, 4 equiv), DMF (2 mL) | Mix reagents in DMF solvent |
| 2 | Reflux for 4 hours | Heat under reflux to promote condensation |
| 3 | Evaporate solvent under reduced pressure | Remove DMF and volatiles |
| 4 | Purify crude residue by flash chromatography or precipitation | Isolate pure enaminone |
Expected Outcome: The product, 1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, is obtained as a yellow solid with yields typically ranging from 80% to 90%, depending on purification efficiency.
Analytical and Characterization Data
Typical characterization data for analogous compounds synthesized by this method include:
| Property | Data for (E)-3-Dimethylamino-1-(4-fluorophenyl)prop-2-en-1-one (as proxy) |
|---|---|
| Yield | 87% |
| Melting Point | 90–92 °C |
| 1H NMR (CDCl3) | δ 2.95 (s, 3H, N-CH3), 3.17 (s, 3H, N-CH3), 5.66 (d, J = 12.3 Hz, 1H, vinyl), 7.05 (t, J = 9.0 Hz, 2H, aromatic), 7.88–7.96 (m, 3H, aromatic) |
| MS (ESI) | m/z [M + 1]+ = 194.3 |
For the 3,4-difluoro derivative, similar spectral patterns are expected with slight shifts due to the difluoro substitution.
Comparative Table of Related Enaminone Syntheses
| Compound | Aryl Ketone Used | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| (E)-3-Dimethylamino-1-phenylprop-2-en-1-one | Acetophenone | 84 | 82–84 | Standard aromatic ring |
| (E)-3-Dimethylamino-1-(4-fluorophenyl)prop-2-en-1-one | 4-Fluoroacetophenone | 87 | 90–92 | Monofluoro substitution |
| 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3,4-Difluoroacetophenone | ~85 (expected) | Not explicitly reported | Difluoro substitution enhances electron-withdrawing effects |
Chemical Reactions Analysis
DFDAP participates in various chemical reactions:
Michael Addition: The enone functionality allows DFDAP to undergo Michael additions with nucleophiles.
Reduction: Reduction of the enone group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted using appropriate reagents.
Cyclization: Intramolecular cyclization reactions are possible due to the presence of the dimethylamino group.
Major products:
- Reduction of the enone leads to the corresponding alcohol.
- Substitution of fluorine atoms can yield various derivatives.
Scientific Research Applications
DFDAP finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its conjugated system and reactivity.
Photophysics: Its fluorescence properties make it useful in studies related to photophysics and luminescence.
Agrochemicals: DFDAP derivatives may have pesticidal properties.
Mechanism of Action
- DFDAP’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
- In photophysics, its excited-state behavior plays a crucial role.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Electronic and Optical Properties
- Comparatively, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a first-order hyperpolarizability (β) four times greater than urea due to its strong push-pull electronic configuration .
- Dipole Moments : Fluorine substituents increase polarity, which may enhance solubility and intermolecular interactions. For example, the 3,4-dimethoxy analog has a molecular weight of 235.28 g/mol and a melting point of 124–125°C , whereas fluorinated derivatives likely have lower melting points due to reduced symmetry.
Biological Activity
1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₁F₂N O
- Molecular Weight : 211.21 g/mol
- CAS Number : 1613411-77-0
Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its ability to inhibit various enzymes and pathways involved in disease processes.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on several enzymes:
- Monoamine Oxidase (MAO) : Inhibits MAO-B with varying selectivity.
- Acetylcholinesterase (AChE) : Shows potential as an AChE inhibitor, which is significant for neurodegenerative diseases like Alzheimer's.
Biological Activity Studies
Several studies have evaluated the biological activity of 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one:
Cytotoxicity
A study investigated the cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | High |
| HeLa (Cervical Cancer) | 18.0 | Moderate |
| MCF7 (Breast Cancer) | 25.0 | Low |
These results suggest that the compound may selectively target specific cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings indicate that 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one possesses notable antimicrobial activity, particularly against fungal strains.
Case Studies
In a recent case study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated several derivatives of chalcones, including 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. The study highlighted its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and cancers due to its dual inhibitory action on MAO-B and AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
